molecular formula C15H18Cl2N2O2 B053544 Fenoxanil CAS No. 115852-48-7

Fenoxanil

Cat. No.: B053544
CAS No.: 115852-48-7
M. Wt: 329.2 g/mol
InChI Key: IUOKJNROJISWRO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fenoxanil is a fungicide that primarily targets the fungus Magnaporthe grisea, which causes rice blast disease . It belongs to a group of non-fungicidal rice blast chemicals known as melanin biosynthesis inhibitors (MBIs) .

Mode of Action

This compound operates by inhibiting melanin biosynthesis . Melanin is a crucial component of the cell walls of many fungi, providing structural integrity and protection against environmental stress. By inhibiting melanin biosynthesis, this compound weakens the fungal cell wall, making the fungus more susceptible to external stresses and less able to infect host plants .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanin biosynthesis pathway . By inhibiting a key enzyme in this pathway, this compound prevents the synthesis of melanin, leading to weakened fungal cell walls and reduced fungal virulence .

Pharmacokinetics

It is known to be slightly mobile in the environment, suggesting that it may be absorbed and transported within plants to some extent

Result of Action

The primary result of this compound’s action is the control of rice blast disease . By inhibiting melanin biosynthesis in the rice blast fungus, this compound reduces the virulence of the fungus, helping to protect rice plants from infection and disease .

Action Environment

This compound is used mainly in environments where rice is grown, such as paddy fields . The efficacy of this compound can be influenced by various environmental factors, including temperature, humidity, and the presence of other organisms. For example, this compound may be less effective under conditions that favor rapid fungal growth. Additionally, the development of fungal resistance to this compound is a potential concern, particularly if the fungicide is used intensively in the same area .

Preparation Methods

The synthesis of Fenoxanil involves several steps:

    Initial Reaction: 2,4-dichlorophenol reacts with sodium hydroxide and 2-methyl chloropropionate in a methyl benzene solvent at 30-70°C.

    Final Reaction: The dichlorprop methyl ester is added to a methyl benzene solution containing dissolved 2-amino-2,3-dimethyl butyronitrile and sodium bicarbonate. The reaction is carried out at 0-30°C, followed by washing with water and reduced pressure distillation.

Chemical Reactions Analysis

Fenoxanil undergoes various chemical reactions, including:

Comparison with Similar Compounds

Fenoxanil is unique among melanin biosynthesis inhibitors due to its specific mode of action and chiral nature. Similar compounds include:

This compound’s distinct isomeric composition and specific enzyme inhibition make it a valuable tool in agricultural fungicide applications.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOKJNROJISWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057942
Record name Fenoxanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115852-48-7
Record name Fenoxanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115852-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoxanil [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoxanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOXANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VES28A6VJ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stirred mixture of sodium bicarbonate (1.446 kg; 17.2 mol) in water at -3° to 3° C. is treated with a toluene solution of 2-amino-2,3-dimethylbutyronitrile (1.51 kg, 13.46 mol) over a 15 minute period, then treated sequentially with a toluene solution of (R)-2-(2,4-dichlorophenoxy)propionyl chloride (3.346 kg, 13.2 mol) over a 1.5 hour period at ice bath temperatures, stirred for 0.5 hours, treated with 50% NaOH (0.396 kg), heated to 55° C. and stirred for 0.5 hours. The resultant mixture is separated. The organic phase is washed with 5% NaOH and distilled at temperatures up to 80° C. at 10 mm Hg to remove the toluene. The pot residue is crystallized in isopropanol/water to afford the title product as a white solid, 4.131 kg (94.8% yield), characterized by HPLC analysis. The product is 99.7% pure. The isomer ratio is: 94.8% RR, RS and 5.2% SS, SR.
Quantity
1.446 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.396 kg
Type
reactant
Reaction Step Two
Name
(R)-2-(2,4-dichlorophenoxy)propionyl chloride
Quantity
3.346 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.51 kg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94.8%

Synthesis routes and methods II

Procedure details

A stirred solution of (R)-2-(2,4-dichlorophenoxy)propionyl chloride (380.25 g, 1.5 mol) in toluene is cooled to -10° C. and treated simultaneously, with cooling, with 2-amino-2,3-dimethylbutyronitrile (168.3 g, 1.5 mol) and triethylamine (181.8 g, 1.8 mol) so as to maintain a reaction temperature range of -5° C. to -10° C. When the simultaneous addition of amines is complete, the reaction mixture is stirred at -5° C. for 2 hours, allowed to warm to room temperature in the absence of external heating, and treated with water. The phases are separated. The organic phase is cooled to 0° C., treated with 10% NaOH, and stirred for 1 hour at 0° C. The phases are separated. The organic phase is again washed with fresh 10% NaOH for 1 hour at 0° C., separated and washed a third time at 0° C. for 1 hour with fresh 10% NaOH. The organic phase is then washed sequentially with water, brine and water, dried over MgSO4 and concentrated in vacuo to give a residue. The residue is crystallized in petroleum ether to give the title product as a white solid, 435 g (88% yield) identified by NMR analysis.
Name
(R)-2-(2,4-dichlorophenoxy)propionyl chloride
Quantity
380.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
168.3 g
Type
reactant
Reaction Step Two
Quantity
181.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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